molecular formula C17H21ClN2O3S2 B2662345 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 946249-65-6

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No. B2662345
CAS RN: 946249-65-6
M. Wt: 400.94
InChI Key: IJCGTLOSNJOSOT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

  • Diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid in moist dichloromethane and methanol, leading to the formation of compounds with three-dimensional self-assembly, characterized by μ3-phosphonate and μ2, μ3-sulfonate binding modes. This showcases the potential for creating complex molecular structures and exploring new chemical interactions (Shankar et al., 2011).

Chemical Reactions and Derivatives

  • N,N′-(3,4-Diaza-1,6-diphenyl-1,3,5-hexatrien-1,6-diyl)dimorpholines are formed by reacting bis(methylsulfonyl)diazomethane with N-(1-Phenylvinyl)morpholines in chloroform. This highlights the reactivity of similar compounds in chemical synthesis and their potential in creating new molecules (Schöllkopf et al., 1975).

Metal-Organic Frameworks (MOFs)

  • Thiophene-based metal-organic frameworks (MOFs) constructed with a linear thiophene-functionalized dicarboxylic acid exhibit efficient luminescent sensory materials highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This illustrates the application of similar compounds in environmental sensing and pollutant detection (Zhao et al., 2017).

Molecular Structure Analysis

  • The structure of N-(2,3-Dichlorophenyl)methanesulfonamide, a similar compound, shows specific bond parameters and hydrogen bonding, providing insights into the molecular behavior of sulfonamide derivatives and their potential applications in pharmaceuticals or other chemical industries (Gowda et al., 2007).

Supramolecular Assemblies

  • Studies on the chiroptical properties of an optically active, regioregular polythiophene show solvent-induced changes in its chiroptical properties. This research opens avenues for the application of similar compounds in the development of chiral supramolecular materials with potential uses in optics and materials science (Goto et al., 2002).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S2/c18-16-3-1-2-14(10-16)13-25(21,22)19-11-17(15-4-9-24-12-15)20-5-7-23-8-6-20/h1-4,9-10,12,17,19H,5-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCGTLOSNJOSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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